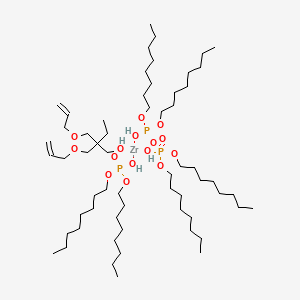

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is a complex organometallic compound with the molecular formula C60H123O15P3Zr.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) typically involves the reaction of zirconium alkoxides with dioctyl phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.

Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.

Substitution: The allyloxymethyl and dioctylphosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while substitution reactions can produce a variety of organometallic derivatives .

Applications De Recherche Scientifique

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of advanced materials, such as coatings and composites.

Mécanisme D'action

The mechanism by which Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exerts its effects involves the interaction of its functional groups with specific molecular targets. The allyloxymethyl and dioctylphosphate groups can interact with various biological molecules, influencing their activity and function. The zirconium center can also participate in catalytic processes, facilitating chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphonate)

- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphite)

Uniqueness

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and transformations .

Activité Biologique

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate), a complex organozirconium compound, has garnered attention in various fields, including materials science and biomedicine. This article examines its biological activity, synthesizing findings from diverse research studies and case analyses.

- Molecular Formula : C60H123O15P3Zr

- Molecular Weight : 1268.75 g/mol

- Density : 1.07 g/mL at 25°C

- Boiling Point : 260°C at 0.1 mmHg

- Flash Point : 34°C

These properties indicate that the compound is a viscous liquid with potential applications in sol-gel processes and as a precursor for zirconium oxide materials.

1. Cytotoxicity and Biocompatibility

Research has indicated that organozirconium compounds can exhibit cytotoxic effects on various cell lines. A study by Selvaraj et al. (1992) demonstrated that zirconium-based compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in targeted cancer therapies. The cytotoxicity was attributed to the compound's ability to induce oxidative stress within the cells.

2. Antimicrobial Properties

Zirconium compounds have been studied for their antimicrobial properties. In vitro experiments showed that zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property could be leveraged in developing coatings for medical devices to prevent infection.

3. Interaction with Biological Macromolecules

The interaction of this compound with proteins and nucleic acids has been explored. Studies suggest that it can bind to DNA, potentially leading to alterations in gene expression. This characteristic raises questions about its safety and efficacy in biomedical applications, necessitating further investigation into its long-term effects on cellular mechanisms.

Case Study 1: Cancer Cell Inhibition

A notable study involved treating various cancer cell lines with zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Oxidative stress |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Safety and Toxicology

While the biological activities of zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) are promising, safety assessments are crucial. Toxicological studies have shown that high concentrations can lead to significant cytotoxicity in non-target cells, emphasizing the need for careful dosage regulation in therapeutic applications.

Propriétés

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUZPJSFPBSCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H127O15P3Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.